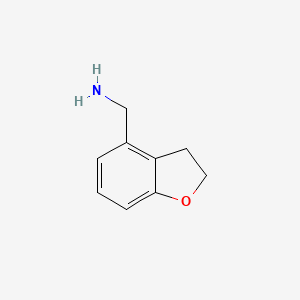

(2,3-Dihydrobenzofuran-4-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2,3-dihydro-1-benzofuran-4-ylmethanamine |

InChI |

InChI=1S/C9H11NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3H,4-6,10H2 |

InChI Key |

XVFCNTQRGHDWLM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC(=C21)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydrobenzofuran 4 Yl Methanamine and Its Analogs

Established Synthetic Routes for (2,3-Dihydrobenzofuran-4-yl)methanamine

The synthesis of this compound can be approached through various multi-step sequences, often commencing from substituted phenols. These routes typically involve the construction of the dihydrobenzofuran core, followed by the introduction and elaboration of the C4-methanamine side chain. A common strategy involves the synthesis of the intermediate 2,3-dihydrobenzofuran-4-carbonitrile (B13038884), which can then be reduced to the target primary amine.

Synthesis via 3-Bromo-4-fluorophenol (B1273239) as Starting Material

A plausible synthetic pathway to this compound can be envisioned starting from 3-bromo-4-fluorophenol. This route would involve the initial formation of the dihydrofuran ring, followed by the conversion of the bromo substituent into the required aminomethyl group.

A representative, though not explicitly documented for this specific target, multi-step synthesis could proceed as follows:

O-Allylation: The phenolic hydroxyl group of 3-bromo-4-fluorophenol is etherified with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate, to yield 1-allyloxy-3-bromo-4-fluorobenzene.

Claisen Rearrangement: The resulting allyl ether undergoes a thermal or Lewis acid-catalyzed Claisen rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement positions the allyl group at the C2 position, ortho to the hydroxyl group, forming 2-allyl-3-bromo-4-fluorophenol.

Cyclization: The newly formed 2-allylphenol (B1664045) derivative is then cyclized to form the 2,3-dihydrobenzofuran (B1216630) ring. This can be achieved through various methods, including treatment with a strong acid or through transition-metal catalysis.

Cyanation: The bromo group at the C4 position of the dihydrobenzofuran ring is converted to a nitrile group. This is commonly achieved through a palladium-catalyzed cyanation reaction, for instance, using zinc cyanide or potassium cyanide with a suitable palladium catalyst and ligand. This step yields 2,3-dihydrobenzofuran-4-carbonitrile.

Reduction: The final step is the reduction of the nitrile to the primary amine, this compound. This is detailed further in section 2.1.4.

Synthesis via 4-Fluoro-3-methylphenol (B1301873) as Starting Material

An alternative synthetic strategy can be proposed utilizing 4-fluoro-3-methylphenol as the starting material. This approach would necessitate the functionalization of the methyl group to introduce the nitrogen-containing moiety.

A potential synthetic sequence is outlined below:

Ortho-Halogenation: Selective halogenation, for instance, bromination, at the position ortho to the hydroxyl group (C2) would be the initial step to facilitate subsequent cyclization.

O-Allylation: The phenolic group is then protected or directly used in an O-allylation reaction with an allyl halide to form the corresponding allyl ether.

Cyclization: Similar to the previous route, the dihydrobenzofuran ring is constructed via cyclization of the 2-allylphenol intermediate.

Side-Chain Functionalization: The methyl group at the C4 position needs to be converted into a cyanomethyl or a related precursor. This is a challenging transformation that could involve radical bromination of the benzylic position to form a bromomethyl group, followed by nucleophilic substitution with a cyanide source to yield the 2,3-dihydrobenzofuran-4-carbonitrile intermediate.

Nitrile Reduction: The resulting nitrile is then reduced to the target primary amine, this compound.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis offers powerful and versatile methods for the construction of the 2,3-dihydrobenzofuran scaffold, often with high efficiency and stereocontrol. nih.govorganic-chemistry.org These methods are applicable to the synthesis of precursors for this compound.

One notable strategy is the palladium-catalyzed carboalkoxylation of 2-allylphenol derivatives. nih.gov In this approach, a 2-allylphenol is coupled with an aryl triflate in the presence of a palladium catalyst, leading to the formation of a functionalized 2,3-dihydrobenzofuran. nih.gov The catalytic cycle typically involves oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene coordination, anti-oxypalladation, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Another powerful method is the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. researchgate.netnih.gov This reaction proceeds under basic conditions to yield 2-methylene-2,3-dihydrobenzofuran-3-ols, which can be further functionalized. researchgate.netnih.gov These palladium-catalyzed methods provide efficient access to the core dihydrobenzofuran structure, which can then be elaborated to the final target molecule.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(0)/CPhos | 2-Allylphenol, Aryl triflate | 2,3-Disubstituted dihydrobenzofuran | Good yields and diastereoselectivities. nih.gov |

| PdX₂/KX (X = Cl, I) | 2-(1-Hydroxyprop-2-ynyl)phenol | 2-Methylene-2,3-dihydrobenzofuran-3-ol | High yields under basic conditions. researchgate.netnih.gov |

| Pd(II)/Peroxybenzoate | 2-Arylphenol | Dibenzofuran | Intramolecular C-H activation/C-O bond formation. tohoku.ac.jp |

Hydrogenation Reduction Methods

The reduction of the nitrile group of 2,3-dihydrobenzofuran-4-carbonitrile is the final and crucial step in synthesizing this compound. Catalytic hydrogenation is a widely employed method for this transformation.

The hydrogenation of nitriles can be complex, as the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts. tue.nl To achieve high selectivity for the desired primary amine, specific catalysts and reaction conditions are employed. Commonly used catalysts include Raney Nickel and Cobalt sponges. The reaction is typically carried out under high hydrogen pressure and in the presence of ammonia, which helps to suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction. tue.nl

| Catalyst | Reducing Agent | Solvent/Additive | Key Outcome |

| Raney Nickel | H₂ | Ammonia | High selectivity for primary amine. |

| Cobalt Sponge | H₂ | Ammonia | Cost-effective industrial process. tue.nl |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether/THF | Stoichiometric reduction, high yield. |

| Sodium Borohydride/Cobalt(II) chloride | NaBH₄/CoCl₂ | Methanol | Milder conditions, good yields. |

Microwave-Assisted Alkylation in Scaffold Construction

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in a variety of chemical transformations. In the context of elaborating the this compound scaffold, microwave irradiation can be effectively employed for the N-alkylation of the primary amine functionality.

This method offers significant advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes, and the use of less solvent, which simplifies purification. ics-ir.orgnih.govrjptonline.org The N-alkylation can be performed by reacting the primary amine with an alkyl halide in the presence of a base, such as potassium carbonate, in a high-boiling polar solvent like N,N-dimethylformamide (DMF) under microwave irradiation. ics-ir.orgnih.govresearchgate.net This approach allows for the rapid and efficient generation of a library of N-substituted this compound derivatives.

Derivatization Reactions of the Amine Functionality

The primary amine group of this compound is a versatile functional handle for a wide range of chemical modifications, allowing for the synthesis of diverse analogs.

Amide Formation: One of the most common derivatizations is the formation of amides through the reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). The direct coupling of the amine with a carboxylic acid is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. rsc.orgthieme-connect.deiajpr.commdpi.comnih.gov

Sulfonamide Synthesis: The amine can readily react with sulfonyl chlorides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form sulfonamides. ekb.egresearchgate.netresearchgate.netnih.govucl.ac.uk This reaction is generally high-yielding and provides access to a class of compounds with a distinct chemical and pharmacological profile.

Reductive Amination: Further substitution on the nitrogen atom can be achieved through reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. ics-ir.orgmasterorganicchemistry.comorganic-chemistry.orgrsc.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. ics-ir.orgmasterorganicchemistry.comorganic-chemistry.org This method is highly efficient for creating a diverse range of N-substituted derivatives.

| Derivative | Reagents | Key Reaction Type |

| Amide | Carboxylic acid, EDC/HOBt | Acylation |

| Sulfonamide | Sulfonyl chloride, Base | Sulfonylation |

| Secondary Amine | Aldehyde/Ketone, NaBH(OAc)₃ | Reductive Amination |

Regioselectivity and Isomer Control in Synthesis

Achieving high levels of regioselectivity and isomer control is paramount in the synthesis of substituted dihydrobenzofurans. Modern catalytic methods, particularly those employing transition metals, have proven to be powerful tools for directing the outcomes of cyclization and annulation reactions.

Transition metal-catalyzed C-H bond functionalization represents a step-economic and efficient strategy for constructing the dihydrobenzofuran nucleus. nih.gov Rhodium(III)-catalyzed [3+2] annulation reactions, for example, demonstrate excellent control over both regio- and stereochemistry. nih.gov In one such approach, N-phenoxyacetamides react with 1,3-dienes in a redox-neutral carbooxygenation process to build the dihydrobenzofuran framework, showcasing high chemoselectivity and compatibility with various functional groups. organic-chemistry.org Similarly, reacting N-phenoxy amides with cyclopropylidenemethyl alkenes via Rh(III)-catalysis affords 3-ethylidene-2,3-dihydrobenzofuran skeletons with notable regioselectivity. nih.gov

Palladium catalysis has also been extensively used to control isomeric outcomes. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes yields chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org The control over E/Z isomerism can be dependent on reaction parameters like temperature and time. For instance, a Pd-catalyzed aryl Heck coupling of o-substituted tertiary alcohols and aryl bromides can be tuned to selectively produce either the Z-isomer at lower temperatures (80 °C) over a shorter duration (4–6 hours) or the more stable E-isomer at higher temperatures (100 °C) for a longer period (8–12 hours). nih.gov

Furthermore, dearomative (3+2) cycloaddition reactions offer another pathway with high diastereoselectivity. The reaction between 2-nitrobenzofurans and para-quinamines, for example, proceeds under mild conditions to yield complex benzofuro[3,2-b]indol-3-one derivatives with perfect diastereoselectivities (>20:1 dr). nih.gov The choice of catalyst and ligands is crucial in these systems, as subtle steric interactions can significantly impact both the yield and the stereoselectivity of the final dihydrobenzofuran product. organic-chemistry.org

| Catalytic System | Reactants | Type of Control | Key Findings | Reference |

|---|---|---|---|---|

| Rh(III) Catalyst | N-phenoxyacetamides and 1,3-dienes | Regio- and Chemoselectivity | Redox-neutral [3+2] annulation enables precise construction of the dihydrobenzofuran core. | organic-chemistry.org |

| Pd/TY-Phos Catalyst | o-bromophenols and 1,3-dienes | Regio- and Enantiocontrol | Heck/Tsuji-Trost reaction provides chiral products with high functional group tolerance. | organic-chemistry.org |

| Pd Catalyst | o-substituted tertiary alcohols and aryl bromides | E/Z Isomer Control | Reaction temperature and time can be tuned to selectively form either the Z or E isomer. | nih.gov |

| Base (K₂CO₃) | 2-Nitrobenzofurans and para-quinamines | Diastereoselectivity | Dearomative (3+2) cycloaddition yields products with >20:1 dr. | nih.gov |

Green Chemistry Approaches in Dihydrobenzofuran Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of dihydrobenzofurans. These methods focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

One significant advancement is the use of environmentally benign solvents and catalysts. A one-pot synthesis of benzofuran (B130515) derivatives has been reported using copper iodide as a catalyst in a deep eutectic solvent (DES) composed of choline (B1196258) chloride and ethylene (B1197577) glycol. nih.govacs.org DESs are attractive alternatives to traditional volatile organic solvents due to their low toxicity, biodegradability, and ability to stabilize polar intermediates, often leading to faster reactions and high yields. acs.org

Organocatalysis presents another metal-free, green strategy. The oxidation-cyclization of o-allylphenols to form dihydrobenzofurans can be achieved using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide (H₂O₂) as the oxidant. thieme-connect.com This protocol is considered green and inexpensive, as it avoids heavy metals and uses a clean oxidizing agent whose only byproduct is water. thieme-connect.com

Catalyst-free methodologies have also gained traction. The synthesis of benzofuran derivatives has been accomplished through cascade reactions between nitroepoxides and salicylaldehydes in a simple and green medium without the need for a catalyst. acs.org Similarly, base-mediated procedures, such as the [4+1] cyclization of trimethylsulfoxonium (B8643921) iodide and substituted 2-hydroxylimides, provide an effective and green route to 3-amino-2,3-dihydrobenzofurans. nih.gov Other green techniques include solvent-free grinding protocols, which reduce solvent waste and energy consumption. For instance, the reaction of α-chlorooxindoles with salicylaldehyde (B1680747) can be performed by grinding with potassium hydroxide (B78521) (KOH) to afford dihydrobenzofuran spirooxindole scaffolds in good to excellent yields. nih.gov The use of eco-friendly catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in solvent-drop grinding methods for synthesizing pyrazole (B372694) derivatives from benzofuran chalcones further highlights this trend. researchgate.net

Biocatalysis, utilizing engineered enzymes, offers a highly selective and sustainable route. Engineered myoglobin (B1173299) variants have been used for the cyclopropanation of benzofurans with diazo reagents to construct stereochemically rich 2,3-dihydrobenzofurans with exceptional enantiopurity (>99.9% de and ee) and in high yields. rochester.edu This biocatalytic strategy expands the toolbox for asymmetric synthesis under environmentally friendly conditions. rochester.edu

| Approach | Key Reagents/Conditions | Green Chemistry Principle(s) | Reference |

|---|---|---|---|

| Deep Eutectic Solvents | Copper iodide catalyst, Choline chloride-ethylene glycol (DES) | Use of safer solvents | nih.govacs.org |

| Organocatalysis | 2,2,2-Trifluoroacetophenone catalyst, H₂O₂ oxidant | Catalysis, Use of safer reagents | thieme-connect.com |

| Catalyst-Free Synthesis | Base (K₂CO₃), Heat (110 °C) | Atom economy, Avoidance of catalysts | acs.org |

| Solvent-Free Grinding | Base (KOH), Mechanical grinding | Pollution prevention (reduced solvent use) | nih.gov |

| Biocatalysis | Engineered myoglobin | Catalysis, High selectivity, Mild conditions | rochester.edu |

Chemical Derivatives and Structural Analogs of 2,3 Dihydrobenzofuran 4 Yl Methanamine

Cyclopropylmethanamine Derivatives Containing the Dihydrobenzofuran Core

The incorporation of a cyclopropyl (B3062369) ring into the (2,3-Dihydrobenzofuran-4-yl)methanamine structure introduces conformational rigidity and specific spatial arrangements of functional groups. This modification has been a key strategy in the design of targeted therapeutic agents.

((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine

This specific stereoisomer, ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine, is a well-documented chemical intermediate. hsppharma.com It is notably used in the synthesis of Tasimelteon, a drug developed for treating non-24-hour sleep-wake disorder. The defined (1R,2R) configuration of the cyclopropane (B1198618) ring is crucial for the biological activity of the final product. The synthesis of this intermediate involves mature technology ensuring stable output and quality for pharmaceutical applications. hsppharma.com

Table 1: Properties of ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1400898-49-8 | hsppharma.comchemicalbook.com |

| Molecular Formula | C12H15NO | |

| Molecular Weight | 189.25 g/mol | |

| Appearance | White to off-white powder | hsppharma.com |

| Boiling Point | 311.9°C | hsppharma.com |

| Density | 1.2 g/cm³ | hsppharma.com |

| Solubility | Very slightly soluble (0.49 g/L at 25°C) | hsppharma.com |

Derivatives with Substituted Cyclopropyl Moieties

Modifications to the core structure, including substitutions on both the dihydrobenzofuran and cyclopropyl rings, have been explored to create selective agonists for various receptors. nih.govnih.gov One such example is (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, which was designed as a conformationally restricted analog of a serotonin (B10506) 2C agonist. nih.govnih.gov

The synthesis of these complex derivatives often involves multi-step sequences. For instance, the creation of the 2-phenylcyclopropylmethylamine side chain can be achieved through a series of reactions including a Wittig reaction, Corey-Chaykovsky cyclopropanation, reduction of a Weinreb amide, and a Mitsunobu reaction. nih.gov The dihydrobenzofuran scaffold itself can be constructed using methods like microwave-assisted alkylation followed by a Claisen rearrangement and formic acid-promoted cyclization. nih.gov The use of transition metal-catalyzed reactions represents a broad and effective domain for the synthesis of various dihydrobenzofuran skeletons. nih.gov

Table 2: Example of a Derivative with a Substituted Cyclopropyl Moiety

| Compound Name | Structural Modifications | Synthetic Goal | Source |

|---|---|---|---|

| (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine | 5-Chloro and 2,2-dimethyl substitutions on the dihydrobenzofuran ring | Designed as a selective serotonin 2C agonist | nih.govnih.gov |

Fluorinated Dihydrobenzofuran-4-ylmethanamine Analogs

Fluorination is a common strategy in medicinal chemistry to alter a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties.

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine as an Intermediate

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is a key fluorinated intermediate used in the synthesis of more complex molecules. matrix-fine-chemicals.comglpbio.com Its classification includes categories such as benzyl (B1604629) amines and fluorinated intermediates, highlighting its role as a building block in synthetic chemistry. matrix-fine-chemicals.com

Table 3: Properties of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1896262-04-6 | matrix-fine-chemicals.comglpbio.com |

| Molecular Formula | C9H10FNO | matrix-fine-chemicals.com |

| Molecular Weight | 167.183 g/mol | matrix-fine-chemicals.com |

| Preferred IUPAC Name | 1-(5-Fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine | matrix-fine-chemicals.com |

Synthesis of Fluorinated Analogs

The synthesis of fluorinated dihydrobenzofuran analogs can be achieved through various modern organic chemistry techniques. One described method for producing functionalized dihydrobenzofurans involves a direct aryl C–O bond formation under mild conditions, a process that is compatible with functionalized substrates like those containing fluorine. nih.gov Another relevant approach is the tandem SNAr-cyclocondensation reaction. nih.gov This strategy has been successfully used to synthesize a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans by reacting 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds. nih.gov Such methods provide pathways to a wide range of fluorinated heterocyclic scaffolds for further chemical exploration. nih.gov

Alkyl and Aryl Substituted Dihydrobenzofuran-Methanamine Scaffolds

The introduction of alkyl and aryl groups onto the dihydrobenzofuran-methanamine framework allows for the fine-tuning of the molecule's steric and electronic properties. Dihydrobenzofuran scaffolds are recognized as crucial structural motifs in a vast array of biologically active compounds. nih.gov

The synthesis of these substituted scaffolds is an active area of research. researchgate.net For example, the previously mentioned (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine serves as an example of an alkyl-substituted derivative with its two methyl groups at the 2-position. nih.govnih.gov The synthesis of aryl-substituted analogs, such as 3-amino-2-arylbenzofurans, can be achieved through methods like Cs2CO3-catalyzed routes, followed by Cu(II)-catalyzed N-arylation. semanticscholar.org The versatility of the dihydrobenzofuran core allows for a wide range of substitutions, making it an ideal candidate for developing new pharmaceutical agents. nih.gov

Table 4: Examples of Alkyl and Aryl Substitution Strategies

| Substitution Type | Example Compound/Class | Synthetic Approach | Source |

|---|---|---|---|

| Alkyl | (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine | Microwave-assisted alkylation, Claisen rearrangement, and formic acid promoted cyclization | nih.gov |

| Aryl | 3-Amino-2-arylbenzofurans | Cs2CO3-catalyzed synthesis followed by Cu(II)-catalyzed N-arylation | semanticscholar.org |

| General | Functionalized Dihydrobenzofurans | Direct intramolecular aryl C-H bond functionalization | nih.gov |

Incorporation into Complex Polycyclic Systems

The this compound scaffold serves as a crucial building block in the synthesis of complex, fused heterocyclic systems. Its primary application in this context, as detailed in recent patent literature, is in the construction of substituted triazolopyrimidine compounds. These molecules are characterized by a polycyclic core where the dihydrobenzofuran moiety is linked via its methylamine (B109427) group to a google.comgoogleapis.comgoogle.comtriazolo[4,3-c]pyrimidine ring system.

The synthesis involves the coupling of this compound or its derivatives with a suitably functionalized triazolopyrimidine precursor. This reaction creates a larger, multi-ring framework that is further diversified by substitutions on the triazolopyrimidine core. For example, various aryl or heteroaryl groups, such as substituted pyridines or imidazoles, are attached to the pyrimidine (B1678525) ring, resulting in a library of structurally complex molecules designed for specific biological applications. google.com

A prominent example is the synthesis of N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)- google.comgoogleapis.comgoogle.comtriazolo[4,3-c]pyrimidin-5-amine. google.comgoogle.com In this molecule, the fluorinated dihydrobenzofuran group is tethered to the 5-amino position of the triazolopyrimidine core, while a 2-methylpyridine (B31789) group is attached at the 8-position. This strategic combination of different ring systems results in a rigid, three-dimensional structure. The synthesis of these compounds highlights the role of this compound as a key intermediate for accessing novel polycyclic chemical entities. google.comgoogleapis.com

| Compound Name | Molecular Formula | Polycyclic Core Structure | Key Moieties |

| N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)- google.comgoogleapis.comgoogle.comtriazolo[4,3-c]pyrimidin-5-amine | C21H19FN6O | google.comgoogleapis.comgoogle.comtriazolo[4,3-c]pyrimidine | 5-Fluoro-2,3-dihydrobenzofuran (B1344187), 2-Methylpyridine |

| N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(4-methyl-1H-imidazol-1-yl)- google.comgoogleapis.comgoogle.comtriazolo[4,3-c]pyrimidin-5-amine | C19H18FN7O | google.comgoogleapis.comgoogle.comtriazolo[4,3-c]pyrimidine | 5-Fluoro-2,3-dihydrobenzofuran, 4-Methyl-1H-imidazole |

| N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(6-methoxy-4-methylpyridin-3-yl)- google.comgoogleapis.comgoogle.comtriazolo[4,3-c]pyrimidin-5-amine | C22H21FN6O2 | google.comgoogleapis.comgoogle.comtriazolo[4,3-c]pyrimidine | 5-Fluoro-2,3-dihydrobenzofuran, 6-Methoxy-4-methylpyridine |

Biologically Inspired Dihydrobenzofuran Analogs

The this compound framework is a key component in the design of biologically active analogs aimed at specific protein targets. These analogs are not necessarily mimics of natural products but are inspired by the need to fit into and interact with specific biological macromolecules. A significant area of application is the development of small-molecule inhibitors targeting the Polycomb Repressive Complex 2 (PRC2), a crucial enzyme complex involved in epigenetic regulation. googleapis.comgoogle.com Dysregulation of PRC2 is implicated in various human cancers. nih.gov

Specifically, derivatives of this compound are integral to a class of potent and selective inhibitors of Embryonic Ectoderm Development (EED), a core component of the PRC2 complex. nih.govnih.gov In these biologically targeted analogs, the dihydrobenzofuran moiety serves as a critical pharmacophore. X-ray crystallography studies have revealed that the 5-fluoro-2,3-dihydrobenzofuran group fits snugly into a deep hydrophobic pocket of the EED protein. nih.gov This interaction is crucial for the high-affinity binding of the inhibitor.

The design of these analogs involves a systematic structure-activity relationship (SAR) exploration, where the this compound scaffold is maintained while other parts of the molecule are modified to optimize potency and pharmacokinetic properties. For instance, replacing a phenyl group with various substituted pyridine (B92270) or pyrazole (B372694) rings on the triazolopyrimidine core led to the identification of compounds with nanomolar binding affinity for EED and potent cancer cell growth inhibition. nih.govnih.gov These molecules, therefore, represent biologically inspired analogs where the dihydrobenzofuran component is a foundational element for achieving a specific, targeted biological activity.

| Compound Class | Biological Target | Role of Dihydrobenzofuran Moiety | Example Compound |

| Triazolopyrimidines | Embryonic Ectoderm Development (EED) protein of the PRC2 complex | Occupies a deep hydrophobic pocket, contributing to high-affinity binding. nih.gov | EEDi-5273 |

| Triazolopyrimidines | Embryonic Ectoderm Development (EED) protein of the PRC2 complex | Engages in cation–π interactions with key amino acid residues (Arg367) in the binding site. nih.gov | EEDi-5285 |

Structure Activity Relationship Sar Studies of 2,3 Dihydrobenzofuran 4 Yl Methanamine Derivatives

Impact of Substitutions on the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system is a versatile scaffold that allows for a variety of substitutions, each capable of modulating the pharmacological profile of the resulting derivatives. The electronic and steric properties of these substituents can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

The introduction of halogen atoms, such as fluorine, onto the dihydrobenzofuran ring is a common strategy in medicinal chemistry to enhance biological activity. Halogens can alter the electronic properties of the aromatic ring, influence metabolic stability, and participate in specific interactions with target proteins. For instance, in a series of dihydrobenzofuran derivatives developed as GPR119 agonists, substitutions on the dihydrobenzofuran ring were a key area of optimization. nih.gov While specific examples of halogenation on the (2,3-dihydrobenzofuran-4-yl)methanamine scaffold are not extensively detailed in the available literature, the general principles of halogenation suggest that such modifications could lead to improved potency and selectivity. The position of the halogen is crucial; for example, substitution at positions that are involved in key receptor interactions would be expected to have a significant impact on activity.

Conformational Restriction as a Strategy in Derivative Design

Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by reducing the entropic penalty associated with the binding of a flexible ligand to its target. By locking the molecule into a more rigid and biologically active conformation, it is possible to improve the binding affinity. In the context of this compound derivatives, conformational restriction could be achieved by introducing rigidifying elements into the structure, such as incorporating the methanamine side chain into a cyclic system or by introducing bulky groups that restrict bond rotation. For example, the development of conformationally restricted histamine (B1213489) analogues with a rigid bicyclo[3.1.0]hexane scaffold demonstrated the utility of this approach in achieving high selectivity for a specific receptor subtype. nih.gov This principle could be applied to the design of novel this compound derivatives with improved pharmacological properties.

Stereochemical Considerations in Activity

The this compound scaffold contains at least one stereocenter at the 4-position of the dihydrobenzofuran ring, and additional stereocenters can be introduced through substitutions. It is well established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, the stereochemistry of this compound derivatives is a critical factor to consider in their design and development. The enantioselective synthesis of highly functionalized 2,3-dihydrobenzofuran (B1216630) derivatives is an active area of research, highlighting the importance of controlling the stereochemistry of these compounds. researchgate.net The differential interaction of enantiomers with their chiral biological targets, such as receptors and enzymes, necessitates the evaluation of the individual stereoisomers of any biologically active this compound derivative to identify the eutomer (the more active enantiomer) and to understand the stereochemical requirements for optimal activity.

Pharmacological and Biological Research Applications of 2,3 Dihydrobenzofuran 4 Yl Methanamine Derivatives

Target-Based Investigations

Derivatives of (2,3-dihydrobenzofuran-4-yl)methanamine have been the subject of intensive research in the development of targeted therapies. These investigations have primarily focused on two distinct areas: the inhibition of the EED protein, a core component of the Polycomb Repressive Complex 2 (PRC2), and the modulation of serotonin (B10506) receptors, particularly the 5-HT2C subtype.

Serotonin Receptor (5-HT) Modulation

The 2,3-dihydrobenzofuran (B1216630) scaffold is also a recognized structural element in compounds targeting serotonin receptors. nih.gov The serotonin system is involved in a wide range of physiological processes, and drugs that modulate serotonin receptors are used to treat various disorders, including psychiatric conditions and obesity.

Research has focused on developing selective agonists for the 5-HT2C receptor subtype. Activation of this receptor is a promising strategy for the treatment of obesity and some psychiatric disorders. However, achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is a significant challenge, as activation of these subtypes can lead to undesirable side effects.

Agonist Efficacy and Functional Selectivity at 5-HT Receptors

Derivatives of this compound have been extensively studied for their activity at serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋). These receptors are critical targets for drugs affecting mood, cognition, and perception. The concept of functional selectivity, where a ligand can differentially activate specific signaling pathways downstream of the same receptor, is a key area of investigation for these compounds. hawaii.edunih.gov

Researchers have synthesized analogs where the dihydrobenzofuran ring system serves as a conformationally restricted bioisostere for the methoxy groups found in classic phenethylamine hallucinogens. guidetopharmacology.org This structural constraint helps to model the active conformation required for receptor binding and activation. nih.govresearchgate.net

Studies evaluating these compounds measure their binding affinity (Kᵢ) and their functional potency or efficacy (EC₅₀ or ED₅₀). For instance, certain tetrahydrobenzodifuran analogs, which incorporate two dihydrofuran rings, have demonstrated high affinity for 5-HT₂ₐ and 5-HT₂₋ receptors. guidetopharmacology.orgresearchgate.net Functional assays, such as measuring phosphoinositide turnover, have shown that while many of these derivatives are full agonists at 5-HT₂₋ receptors, their efficacy at 5-HT₂ₐ receptors can vary significantly. guidetopharmacology.org This difference in efficacy between receptor subtypes is a hallmark of functional selectivity and is crucial for determining the pharmacological profile of a compound. Some derivatives were found to be less efficacious at 5-HT₂ₐ receptors, which is inconsistent with the typical profile of a phenethylamine hallucinogen, suggesting that conformational mobility of the methoxy groups may be necessary for full agonist activity in some contexts. guidetopharmacology.org

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (ED₅₀, nmol/kg) | Reference |

|---|---|---|---|---|

| 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane (7b) | Human 5-HT₂ₐ | Subnanomolar to Nanomolar Range | 61 (LSD discrimination assay) | researchgate.netmdpi.com |

| 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane (6a) | Rat Cortical 5-HT₂ | Comparable to 1-(2,5-dimethoxyphenyl)-2-aminopropane | Comparable to 1-(2,5-dimethoxyphenyl)-2-aminopropane | nih.gov |

| 1-(7-bromo-5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane (6b) | Rat Cortical 5-HT₂ | Comparable to DOB | Comparable to DOB | nih.gov |

Dihydrobenzofuran Analogs of Hallucinogenic Phenethylamines and Amphetamines

The this compound scaffold has been instrumental in developing rigid analogs of hallucinogenic drugs like DOB (4-bromo-2,5-dimethoxyamphetamine) and mescaline. guidetopharmacology.orgnih.govnih.govmhmedical.com By incorporating the methoxy groups of the parent phenethylamine or amphetamine into a dihydrofuran ring, researchers can lock the molecule into a specific conformation. nih.govmdpi.com Studying these rigid analogs provides insight into the optimal spatial arrangement of chemical groups for binding to and activating the 5-HT₂ₐ receptor, which is the primary target for classic hallucinogens. nih.govnih.gov

Research has shown that dihydrobenzofuran analogs can possess activity comparable to, or even exceeding, their more flexible counterparts. nih.govmdpi.com For example, 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, a rigid analog of DOB, was found to be extremely potent in animal models, suggesting the dihydrofuran rings effectively mimic the active conformation of the methoxy groups in the parent compound. researchgate.netmdpi.com These findings help to map the topography of the agonist binding site on the 5-HT₂ receptors and understand the critical interactions necessary for hallucinogenic activity. researchgate.net The addition of a hydrophobic substituent, such as bromine, para to the alkylamine side chain consistently enhances activity, contributing significant binding energy that cannot be explained by hydrophobicity alone. nih.gov

Adrenergic Receptor (α₂-AR) Antagonism

Based on a comprehensive review of available scientific literature, there is currently no published research specifically investigating the activity of this compound or its direct derivatives as antagonists of the α₂-adrenergic receptor (α₂-AR). While other benzofuran (B130515) derivatives have been explored for their effects on adrenergic receptors, this specific scaffold has not been linked to α₂-AR antagonism in existing studies. mdpi.com

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition

A significant area of research for dihydrobenzofuran derivatives is in the inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). nih.gov IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are central to the inflammatory response and immune cell function. Dysregulation of these pathways is implicated in various inflammatory diseases and certain cancers.

Through structure-based drug design, a series of 2,3-dihydrobenzofuran derivatives have been identified as potent IRAK4 inhibitors. nih.gov These compounds show promise as therapeutic agents for conditions like MYD88 L265P-mutant diffuse large B-cell lymphoma (DLBCL), where IRAK4 is a key mediator of NF-κB activation. nih.gov The representative compound 22 from one such study demonstrated strong inhibitory potency against IRAK4, good kinase selectivity, and significant antiproliferative activity against a DLBCL cell line. nih.gov Further studies showed that this compound could inhibit the IRAK4 signaling pathway and induce apoptosis in cancer cells. nih.gov

| Compound | Target | Inhibitory Potency (IC₅₀) | Cellular Activity (OCI-LY10 IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 22 | IRAK4 | 8.7 nM | 0.248 µM | nih.gov |

Tubulin Polymerization Inhibition

The benzofuran and dihydrobenzofuran cores are also found in compounds designed to inhibit tubulin polymerization, a validated strategy in anticancer therapy. Microtubules, polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

Several benzofuran derivatives have been synthesized and evaluated for their antiproliferative activity and their ability to inhibit tubulin polymerization. For example, a series of 2-(3,4,5-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives were shown to have potent antiproliferative effects. The most promising compound in this series inhibited cancer cell growth at nanomolar concentrations and was found to interact with tubulin at the colchicine binding site. Structure-activity relationship (SAR) studies have been crucial in optimizing these molecules, demonstrating that substitutions on the benzofuran ring are critical for cytotoxic activity.

| Compound | Activity | Concentration/Effect | Reference |

|---|---|---|---|

| 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan | Antiproliferative | Inhibits cancer cell growth at nanomolar concentrations |

Aquaporin-1 (AQP1) Inhibition Studies

Aquaporin-1 (AQP1) is a water channel protein involved in fluid homeostasis, and its inhibition is a potential therapeutic strategy for conditions like edema and tumor growth. Several small molecules, including some with a dihydrobenzofuran structure, have been investigated as potential AQP1 inhibitors.

One study identified 1-(7-(2,4-Dichlorophenyl)-5-fluoro-2,3-dihydrobenzofuran-2-yl)-N-methylmethanamine as a putative AQP1 inhibitor in a cell-based assay. However, subsequent comprehensive evaluations of this and other reported AQP1 inhibitors have yielded conflicting results. A follow-up study using multiple robust methods, including stopped-flow light scattering in erythrocytes and AQP1-transfected cells, found that none of the tested small-molecule compounds, including the dihydrobenzofuran derivative, significantly inhibited AQP1 water permeability. The research concluded that, apart from nonselective heavy metal compounds, there were no confirmed small-molecule AQP1 inhibitors, highlighting the challenges in this area of drug discovery. Other studies on related furan compounds have shown inhibition of the AQP1 ion conductance without affecting its water channel activity.

Investigations in Cellular Models

The pharmacological activities of this compound derivatives have been characterized using a variety of in vitro cellular models. These models are essential for determining receptor binding, functional activity, and mechanisms of action.

For serotonin receptor studies, researchers have utilized rat cortical homogenates to assess binding to native 5-HT₂ receptors. nih.gov To achieve greater specificity, studies also employ cell lines (e.g., from Cricetinae or human embryonic kidney (HEK) cells) that are engineered to express specific cloned human 5-HT receptor subtypes, such as 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋. researchgate.netmdpi.com This allows for precise measurement of a compound's affinity and efficacy at each individual receptor subtype.

In the context of cancer research, cellular models are critical for evaluating antiproliferative effects. The investigation of IRAK4 inhibitors used the MYD88 L265P-mutant diffuse large B-cell lymphoma (DLBCL) cell line OCI-LY10, which is dependent on the signaling pathway that the inhibitors target. nih.gov For tubulin polymerization inhibitors, various human cancer cell lines, including HeLa, have been used to measure cytotoxicity and effects on the cell cycle.

Neurodegenerative disease research has employed the human neuroblastoma cell line SH-SY5Y. These cells can be differentiated to mimic mature neurons, providing a relevant model to study the antioxidant and neuroprotective properties of benzofuran derivatives against induced oxidative stress.

Inhibition of Cancer Cell Growth in vitro

Derivatives of the benzofuran scaffold have demonstrated significant potential as anticancer agents by inhibiting the growth of various cancer cell lines. Research has shown that modifications to the benzofuran core can lead to compounds with potent cytotoxic activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Halogenated Benzofuran Derivative 1 | K562 (Human chronic leukemia) | 5 |

| Halogenated Benzofuran Derivative 1 | HL60 (Human acute leukemia) | 0.1 |

| Halogenated Benzofuran Derivative 2 | PLK1 PBD | 16.4 |

Other research has focused on synthesizing benzofuran derivatives with heterocyclic substituents. These compounds have been tested against human liver carcinoma cell lines (HEPG2) and have shown greater potency than the standard chemotherapeutic agent 5-fluorouracil. One particular compound, 3f, was identified as the most active in this series researchgate.net.

Antimitotic Effects

The antimitotic activity of benzofuran derivatives has attracted considerable attention, particularly those based on the structure of Combretastatin A-4 (CA-4). CA-4 is a natural product known for its potent antitumor and antimitotic properties nih.gov. An analogue of CA-4, which incorporates a benzofuran core, has demonstrated an IC50 of 0.43 μM nih.gov. This has led to the design of novel tubulin polymerization inhibitors based on this scaffold nih.gov. Although direct studies on the antimitotic effects of this compound derivatives are not specified in the available literature, the proven efficacy of related benzofuran compounds suggests this could be a fruitful area for future research.

Antiparasitic Screening

The benzofuran scaffold has also been explored for its potential against parasitic diseases, including malaria caused by Plasmodium falciparum. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for their antiplasmodial activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum nih.gov.

The results indicated that 5-nitroimidazole and 4-nitroimidazole analogs were particularly effective against the resistant strains, whereas 5-nitrofuran and 5-nitrothiophene derivatives showed greater potency against the sensitive strain nih.gov. This demonstrates the tunability of the benzofuran core to target different parasite strains.

| Compound | P. falciparum Strain | IC50 (nM) |

|---|---|---|

| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | K1 (resistant) | 0.654 |

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | 3D7 (sensitive) | 280 |

| Chloroquine | K1 (resistant) | 206.3 |

| Chloroquine | 3D7 (sensitive) | 3.13 |

Preclinical Research in Animal Models

Evaluation of Antitumor Activity in Xenograft Models

While extensive in vivo data for this compound derivatives in xenograft models is not detailed in the reviewed literature, the promising in vitro anticancer activity of the broader benzofuran class often serves as a precursor to such studies. The evaluation of novel compounds in xenograft models is a critical step in the preclinical development of anticancer drugs. These models, where human tumor cells are implanted into immunocompromised mice, allow for the assessment of a compound's efficacy in a living system. Given the potent in vitro activity of many benzofuran derivatives against various cancer cell lines, it is plausible that lead compounds from this class are being or will be evaluated in such models.

Behavioral Assays for Central Nervous System (CNS) Activity

The Forced Swim Test (FST) is a widely used behavioral assay in rodents to screen for potential antidepressant effects of new compounds nih.govnih.gov. The test is based on the principle that an animal, when placed in an inescapable container of water, will eventually cease struggling and remain immobile, a state interpreted as "behavioral despair." Antidepressant medications are known to reduce this immobility time nih.gov.

Research into 2,3-dihydrobenzofuran derivatives has indicated their potential to modulate the central nervous system. Studies have shown that certain derivatives of trans-2,3-dihydrobenzofuran exhibit protective effects against epileptic seizures, suggesting they may act as negative allosteric modulators of NMDA receptors researchgate.net. While the direct testing of this compound derivatives in the Forced Swim Test is not specifically documented in the available literature, the established CNS activity of the 2,3-dihydrobenzofuran core structure makes this a relevant and important area for future investigation to explore potential antidepressant or other psychotropic properties.

Computational and Theoretical Studies on 2,3 Dihydrobenzofuran 4 Yl Methanamine and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org In the context of (2,3-Dihydrobenzofuran-4-yl)methanamine and its derivatives, molecular docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

Researchers have employed molecular docking to investigate the binding modes of various benzofuran (B130515) derivatives with a range of protein targets, including enzymes and receptors implicated in cancer and inflammation. nih.govresearchgate.net For instance, docking studies on 2,3-dihydrobenzofuran (B1216630) derivatives have been used to predict their interaction with enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.gov These studies help in understanding how the ligand fits into the active site of the protein and which interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, contribute to the binding affinity.

While specific docking studies on this compound are not extensively documented in publicly available literature, the general principles derived from studies on its analogs can be extrapolated. The aminomethyl group at the 4-position is capable of forming significant hydrogen bonds with amino acid residues in a protein's active site. The dihydrobenzofuran ring itself can engage in hydrophobic and aromatic stacking interactions.

Table 1: Representative Molecular Docking Study Parameters for Benzofuran Derivatives

| Parameter | Description | Example from Literature |

| Protein Target | The specific enzyme or receptor being investigated. | Cyclin-Dependent Kinase 2 (CDK2) researchgate.net |

| PDB ID | The Protein Data Bank identifier for the target protein's crystal structure. | 3S2P researchgate.net |

| Docking Software | The computational program used to perform the docking calculations. | AutoDock, MOE (Molecular Operating Environment) orientjchem.orgresearchgate.net |

| Binding Affinity | A calculated score representing the strength of the ligand-protein interaction, often in kcal/mol. | Varies depending on the derivative and target. |

| Key Interactions | The specific types of non-covalent bonds formed between the ligand and protein residues. | Hydrogen bonds, hydrophobic interactions, pi-pi stacking. |

This table is illustrative and compiled from general practices in molecular docking studies of related compounds.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis of this compound and its derivatives is essential to understand their shape, flexibility, and the accessible energy landscapes. These studies are often conducted using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. copernicus.org

Computational methods, including molecular mechanics and quantum mechanics calculations, can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. copernicus.org For the 2,3-dihydrobenzofuran ring system, the five-membered dihydrofuran ring is not planar and can adopt various puckered conformations. The orientation of the aminomethyl substituent at the 4-position relative to the fused ring system is also a key conformational feature.

NMR techniques, particularly the Nuclear Overhauser Effect (NOE), provide experimental data on through-space proximities between atoms, which can be used to validate and refine computationally derived conformations. mdpi.com The analysis of coupling constants in NMR spectra also provides valuable information about dihedral angles. researchgate.net

Table 2: Key Conformational Descriptors for this compound

| Descriptor | Description | Computational Method |

| Dihedral Angles | Torsion angles defining the puckering of the dihydrofuran ring and the orientation of the aminomethyl group. | Molecular Mechanics (e.g., MMFF94), Density Functional Theory (DFT) |

| Energy Minima | The lowest energy conformations of the molecule, representing the most stable structures. | Geometry Optimization using DFT or other quantum mechanical methods. |

| Rotational Barriers | The energy required to rotate around specific single bonds, such as the C4-CH2 bond of the aminomethyl group. | Potential Energy Surface (PES) scans. |

This table represents typical parameters investigated in conformational analysis studies.

Theoretical Calculations of Reaction Pathways (e.g., Cyclization Mechanisms)

Theoretical calculations, particularly those based on quantum mechanics, are powerful tools for investigating the mechanisms of chemical reactions. For derivatives of 2,3-dihydrobenzofuran, these calculations can elucidate the pathways of their synthesis, such as cyclization reactions to form the core ring structure.

Such calculations can help in optimizing reaction conditions and in designing new synthetic routes with improved efficiency and selectivity.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. The 2,3-dihydrobenzofuran scaffold serves as a valuable starting point for SBDD due to its "privileged" nature, meaning it can bind to multiple protein targets with high affinity. nih.gov

In a typical SBDD workflow involving a this compound scaffold, the first step would be to identify a relevant biological target and obtain its 3D structure, either through experimental methods like X-ray crystallography or through computational modeling. Molecular docking, as described in section 6.1, is then used to predict how the lead compound binds to the target.

Based on the predicted binding mode, medicinal chemists can propose modifications to the this compound structure to enhance its binding affinity and selectivity. For example, additional functional groups could be introduced to form new interactions with the target protein. Computational methods are then used to evaluate these new designs before they are synthesized and tested experimentally. This iterative cycle of design, computation, synthesis, and testing is a cornerstone of modern drug discovery.

The aminomethyl group at the 4-position provides a versatile handle for chemical modification, allowing for the exploration of a wide chemical space in the search for potent and selective drug candidates.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The creation of efficient and novel synthetic routes to the 2,3-dihydrobenzofuran (B1216630) core is a significant area of interest in organic and medicinal chemistry. nih.gov While various methods exist for the synthesis of the dihydrobenzofuran framework, future research could focus on developing methodologies specifically tailored to produce (2,3-Dihydrobenzofuran-4-yl)methanamine and its derivatives with high yield, stereoselectivity, and atom economy.

Recent advancements in transition metal catalysis offer promising avenues. nih.gov For instance, rhodium-catalyzed C-H bond functionalization and copper-catalyzed reactions have been effectively used for the synthesis of dihydrobenzofuran derivatives. nih.gov Future work could adapt these catalytic systems to introduce the methanamine group at the 4-position of the dihydrobenzofuran ring. Palladium-catalyzed reactions, such as the Heck coupling, have also proven valuable in constructing the dihydrobenzofuran skeleton and could be further explored for this specific substitution pattern. nih.govthieme-connect.com

Beyond transition metals, organocatalytic and photocatalytic methods are emerging as powerful tools in organic synthesis. nih.govthieme-connect.com These approaches often provide milder reaction conditions and unique selectivity profiles. Research into chiral phosphoric acid-catalyzed [3+2] annulation reactions or visible-light-mediated cyclizations could lead to enantiomerically pure this compound derivatives, which is crucial for pharmacological studies. nih.govmdpi.com

Table 1: Promising Synthetic Methodologies for this compound Derivatives

| Methodology | Catalyst/Reagent | Potential Advantages |

| Transition Metal Catalysis | Rhodium, Palladium, Copper complexes | High efficiency, control over stereochemistry, broad substrate scope. nih.govorganic-chemistry.org |

| Organocatalysis | Chiral phosphoric acids, aminocatalysts | Metal-free, environmentally friendly, high enantioselectivity. nih.govthieme-connect.com |

| Photocatalysis | Visible light, photosensitizers | Mild reaction conditions, unique reaction pathways. nih.govmdpi.com |

| Flow Chemistry | Continuous flow reactors | Improved safety, scalability, and reaction control. |

Exploration of New Pharmacological Targets

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov Derivatives of this scaffold have shown a wide range of biological activities, suggesting that this compound could be a valuable starting point for drug discovery campaigns targeting novel pharmacological pathways.

Current research on dihydrobenzofuran derivatives has identified several promising therapeutic areas:

Central Nervous System (CNS) Disorders: Derivatives have been investigated as ligands for NMDA receptors, indicating potential applications in treating neurological and psychiatric disorders. nih.govresearchgate.net

Inflammation and Pain: The scaffold has been used to design inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. nih.gov Additionally, selective agonists of the cannabinoid receptor 2 (CB2) have been developed from this scaffold for the potential treatment of neuropathic pain. nih.gov

Metabolic Diseases: Dihydrobenzofuran derivatives have been identified as potent agonists of GPR119, a G-protein coupled receptor involved in glucose homeostasis, suggesting their potential as treatments for type 2 diabetes. nih.gov

Oncology: The benzofuran (B130515) core is present in numerous compounds with anticancer activity, and SAR studies have shown that specific substitutions can lead to potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com

Future research should aim to screen this compound and its analogues against a broader range of pharmacological targets. High-throughput screening campaigns and computational modeling could help identify novel protein interactions and uncover new therapeutic applications.

Table 2: Potential Pharmacological Targets for this compound Derivatives

| Target Class | Specific Target(s) | Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptor 2 (CB2), GPR119 | Neuropathic Pain, Inflammation, Type 2 Diabetes. nih.govnih.gov |

| Enzymes | mPGES-1, Phosphodiesterase 1B (PDE1B) | Inflammation, Cancer, Neurological Disorders. nih.govnih.gov |

| Ion Channels | NMDA Receptors | CNS Disorders. researchgate.net |

| Kinases | Various | Oncology. nih.gov |

| Monoamine Transporters | Serotonin (B10506) Transporter (SERT) | Depression, Anxiety. amanote.comwikipedia.org |

Advanced SAR and Ligand Design Strategies

A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity and selectivity for a given target. Future research should focus on creating a diverse library of analogues and evaluating their effects on biological systems.

Key areas for SAR exploration include:

Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring can significantly influence activity. Halogenation, for example, has been shown to enhance the anticancer properties of some benzofuran derivatives. nih.gov

Modification of the Methanamine Group: The primary amine offers a handle for further functionalization. Acylation, alkylation, and incorporation into heterocyclic systems could lead to improved potency and pharmacokinetic properties.

Stereochemistry: If the dihydrofuran ring is substituted, the resulting stereoisomers may exhibit different biological activities. Enantioselective synthesis and separation of isomers will be critical for understanding their specific interactions with biological targets. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, can play a vital role in guiding ligand design. nih.govnih.gov By modeling the binding of this compound derivatives to the active sites of target proteins, researchers can predict which modifications are most likely to enhance binding affinity and selectivity. This in silico approach can help prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Application in Probe Development for Biological Systems

Chemical probes are essential tools for studying the function of proteins and other biological macromolecules in their native environment. The development of potent and selective ligands based on the this compound scaffold could lead to the creation of valuable chemical probes.

A well-designed chemical probe should possess several key features:

High Potency and Selectivity: The probe should interact with its intended target at low concentrations and have minimal off-target effects.

Cell Permeability: To be useful in cellular assays, the probe must be able to cross the cell membrane.

Chemical Handle for Labeling: The probe should have a functional group that allows for the attachment of a reporter tag, such as a fluorescent dye or a biotin molecule, for visualization or affinity purification.

The primary amine of this compound provides a convenient point for the attachment of such reporter tags. By developing highly selective ligands for specific targets, researchers can create probes to study the localization, trafficking, and interactions of these targets within living cells. This can provide valuable insights into disease mechanisms and aid in the validation of new drug targets.

Q & A

Q. What are the optimized synthetic routes for (2,3-dihydrobenzofuran-4-yl)methanamine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of substituted benzofuran precursors followed by reductive amination. For example, a fluorinated derivative, (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine, was synthesized via palladium-catalyzed hydrogenation of an azide intermediate, achieving 79% yield under optimized CH₂Cl₂/CH₃OH gradient conditions . Key factors include solvent polarity (to stabilize intermediates) and catalyst loading (e.g., 10% Pd/C for efficient reduction). Purification via column chromatography is critical to isolate the amine from byproducts like unreacted azides.

Q. How is structural characterization of this compound and its derivatives performed?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly HMBC (Heteronuclear Multiple Bond Correlation), is essential. For example, HMBC correlations between aromatic protons (H-2', H-6') and carbons (C-1', C-7') confirm the dihydrobenzofuran ring connectivity . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemistry in chiral derivatives, such as those with methoxy or fluorinated substituents .

Q. What analytical methods ensure purity and stability of this compound in research settings?

Methodological Answer:

- HPLC with UV detection (λmax ~255 nm) monitors purity, with ≥98% purity achievable via gradient elution using C18 columns .

- Stability studies under varying temperatures (-20°C for long-term storage) and humidity conditions are critical. For example, hydrochloride salts of related amines show ≥5-year stability at -20°C .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data for this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. For instance:

- Receptor affinity assays : Use standardized cell lines (e.g., HEK293 for GPCR studies) and control for stereochemistry, as (S)- vs. (R)-enantiomers may show divergent activity .

- Metabolic stability : Compare microsomal half-lives across species (e.g., human vs. rat liver microsomes) to identify species-specific degradation pathways .

- Data validation : Apply iterative qualitative analysis frameworks to reconcile discrepancies between in vitro and in vivo results .

Q. What strategies guide the design of this compound derivatives for targeted biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F at position 5) to enhance metabolic stability, as seen in fluorinated derivatives .

- Docking studies : Prioritize substituents that occupy hydrophobic pockets in target proteins (e.g., YAP-TEAD inhibitors require 2-phenyl and pyrrolidine moieties for binding ).

- Prodrug approaches : Modify the methanamine group to improve bioavailability. For example, acetylated derivatives of related amines show enhanced blood-brain barrier penetration .

Q. What are the key challenges in analyzing degradation products or impurities in this compound samples?

Methodological Answer:

- LC-MS/MS : Identifies trace impurities like oxidized byproducts (e.g., N-oxide derivatives) or residual solvents from synthesis .

- Forced degradation studies : Expose samples to heat (40–60°C), light (UV), or acidic/basic conditions to simulate stability challenges. For example, cyclobutane-containing analogs degrade via ring-opening under acidic conditions .

- Quantitative NMR (qNMR) : Validates impurity levels when reference standards are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.